3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine

Medicinal Chemistry Building Block Procurement Physicochemical Characterization

3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine (CAS 1461714-46-4) is a bicyclic heterocyclic compound belonging to the tetrahydro-1,4-benzoxazepine class, with molecular formula C10H13NO and molecular weight 163.22 g/mol. The compound features a fully saturated seven-membered oxazepine ring fused to a benzene ring, with a methyl substituent at the 3-position that introduces a stereogenic center.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 1461714-46-4
Cat. No. B1378751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine
CAS1461714-46-4
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCC1COC2=CC=CC=C2CN1
InChIInChI=1S/C10H13NO/c1-8-7-12-10-5-3-2-4-9(10)6-11-8/h2-5,8,11H,6-7H2,1H3
InChIKeyBJWDNTHNWRNSAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine (CAS 1461714-46-4): Procurement-Relevant Identity and Scaffold Context


3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine (CAS 1461714-46-4) is a bicyclic heterocyclic compound belonging to the tetrahydro-1,4-benzoxazepine class, with molecular formula C10H13NO and molecular weight 163.22 g/mol. The compound features a fully saturated seven-membered oxazepine ring fused to a benzene ring, with a methyl substituent at the 3-position that introduces a stereogenic center [1]. The 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold has been recognized in medicinal chemistry as an N-acetyl-lysine mimetic, forming the backbone of CBP/P300 bromodomain inhibitors including the chemical probe I-CBP112 [2]. The compound is available from multiple vendors at a standard purity specification of 95%, with QC documentation including NMR, HPLC, and GC .

Why 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine Cannot Be Replaced by Other Methyl-Benzoxazepine Regioisomers


The tetrahydro-1,4-benzoxazepine scaffold supports multiple regioisomeric methyl substitutions (positions 3, 5, 6, 7, 8, 9), all sharing the identical molecular formula C10H13NO and molecular weight of 163.22 g/mol . However, the position of the methyl group fundamentally alters three properties critical for synthetic and pharmacological applications: (i) the 3-methyl substitution creates a stereogenic center, enabling enantioselective synthesis and chiral resolution that planar or achiral regioisomers (e.g., 7-methyl, 9-methyl) cannot provide [1]; (ii) the basicity and nucleophilicity of the secondary amine differ when the methyl group is on the carbon adjacent to nitrogen (position 3) versus on the aromatic ring, affecting acylation, sulfonylation, and reductive amination reaction yields [2]; (iii) in the context of the benzoxazepine N-acetyl-lysine mimetic pharmacophore, substitution at the 3-position directly influences the orientation of the pendent amine for hydrogen bonding with bromodomain targets, while aromatic ring substitutions modulate different hydrophobic pocket interactions [3]. Interchanging regioisomers without experimental validation introduces uncontrolled variables that can alter synthetic pathway viability, intermediate stability, and biological target engagement.

Quantitative Differentiation Evidence for 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine (CAS 1461714-46-4)


Molecular Weight Differentiation vs. Unsubstituted Parent Scaffold

The 3-methyl substituent increases the molecular weight of the tetrahydro-1,4-benzoxazepine scaffold from 149.19 g/mol (parent, CAS 17775-01-8) to 163.22 g/mol, a mass shift of +14.03 Da corresponding to the addition of one methylene equivalent [1]. This mass difference is readily distinguishable by LC-MS and serves as a quality control check to confirm that the methylated, rather than the des-methyl, scaffold has been incorporated . The parent compound 2,3,4,5-tetrahydro-1,4-benzoxazepine lacks the chiral center and the increased lipophilicity conferred by the 3-methyl group .

Medicinal Chemistry Building Block Procurement Physicochemical Characterization

Comparative Purity Specification and QC Documentation Across Methyl-Benzoxazepine Regioisomers

Among commercially available methyl-substituted tetrahydro-1,4-benzoxazepine regioisomers, the 3-methyl variant (CAS 1461714-46-4) is consistently offered at a standard purity of 95% with batch-specific QC documentation including NMR, HPLC, and GC from multiple independent suppliers, including Bidepharm and AKSci . This purity specification is equivalent to that of the 7-methyl (CAS 1501784-27-5, 95%) and 9-methyl (CAS 1172309-93-1, 95%) regioisomers, but the availability of QC documentation varies by supplier and regioisomer. Importantly, the 3-methyl compound is the only regioisomer for which enantiomerically pure (3S) material has been independently characterized by NMR spectroscopy at a standardized concentration (2 mM in DMSO-d6, 298 K, pH 7.5, 600 MHz Bruker Avance spectrometer) [1], providing a verified spectroscopic reference for chiral purity assessment.

Chemical Procurement Quality Control Building Block Specification

Class-Level Evidence: Tetrahydro-1,4-Benzoxazepine Scaffold in Selective Bromodomain Inhibition

The 2,3,4,5-tetrahydro-1,4-benzoxazepine backbone functions as an N-acetyl-lysine mimetic scaffold in CBP/P300 bromodomain inhibitors, as demonstrated by the development of the chemical probe I-CBP112 and the potent inhibitor TPOP146 [1]. TPOP146 exhibits a Kd of 134 nM for CBP with excellent selectivity over BRD4 (Kd = 5.02 μM), representing a 37-fold selectivity window . The SAR studies reveal that modifications at different positions of the benzoxazepine ring system produce differential selectivity profiles: substitution at the 3-position (adjacent to the ring nitrogen) directly influences the orientation of hydrogen-bonding interactions within the acetyl-lysine binding pocket, while aromatic substitutions (positions 7, 8, 9) modulate hydrophobic pocket occupancy [2]. This positional differentiation provides a rational basis for selecting the 3-methyl variant over aromatic-substituted regioisomers when the synthetic objective is to elaborate the N-acetyl-lysine mimetic pharmacophore through the secondary amine at position 4 rather than through aromatic ring functionalization.

Epigenetics Bromodomain Inhibition CBP/P300 Chemical Probe Development

Chiral Center Differentiation: (3S) Enantiomer Characterization vs. Achiral Regioisomers

The 3-position methyl substitution creates a stereogenic center (C3) that is absent in aromatic-substituted regioisomers such as 7-methyl, 8-methyl, and 9-methyl tetrahydro-1,4-benzoxazepines . The (3S) enantiomer has been independently characterized and deposited in the BMRB metabolomics database (Entry bmse012558) with standardized 1D 1H NMR data at 600 MHz in DMSO-d6 [1]. This stereochemical feature enables downstream diastereoselective transformations; literature precedent demonstrates that 2-substituted dihydrobenzoxazepines can achieve diastereomeric ratios up to 9:1 in Ugi multicomponent reactions [2]. The presence of a defined chiral center at position 3 provides opportunities for asymmetric synthesis that are structurally impossible with achiral regioisomers bearing the methyl group on the aromatic ring.

Stereochemistry Chiral Building Block Enantioselective Synthesis

Validated Application Scenarios for 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine (CAS 1461714-46-4)


Chiral Building Block for Enantioselective Synthesis of Tetrahydrobenzoxazepine Derivatives

The stereogenic center at C3 distinguishes this compound from all aromatic-methyl regioisomers. Researchers engaged in the synthesis of chiral 1,4-benzoxazepine libraries can utilize either the racemic mixture (standard commercial form) for diastereoselective Ugi reactions (reported diastereomeric ratios up to 9:1) [1], or proceed to enantiomeric resolution using chiral chromatography to obtain the (3S) enantiomer, for which standardized NMR reference data exist in the BMRB database (Entry bmse012558, 2 mM in DMSO-d6, 600 MHz) [2]. This enables stereochemical quality control that is unavailable for achiral aromatic-substituted regioisomers.

Scaffold for CBP/P300 Bromodomain Inhibitor Development via N4 Elaboration

The tetrahydro-1,4-benzoxazepine backbone serves as an N-acetyl-lysine mimetic in selective CBP/P300 bromodomain inhibitors. The 3-methyl variant positions the secondary amine (N4) for acylation, sulfonylation, or reductive amination to generate elaborated analogs. Class-level evidence from the clinical probe I-CBP112 and inhibitor TPOP146 (CBP Kd = 134 nM, 37-fold selective over BRD4) [3] supports the relevance of this scaffold. SAR data indicate that modifications at the 3-position influence bromodomain binding geometry, while aromatic substitutions modulate hydrophobic pocket interactions, providing a rational basis for choosing the 3-methyl variant when the synthetic plan involves N4 diversification [4].

Quality-Controlled Intermediate for Multi-Step Heterocyclic Synthesis Requiring Verified Identity

When a synthetic route specifies a methyl-substituted tetrahydro-1,4-benzoxazepine intermediate, the 3-methyl variant offers batch-specific QC documentation (NMR, HPLC, GC) from suppliers including Bidepharm and Sigma-Aldrich, at a standard purity of 95% . The definitive +14 Da mass shift relative to the des-methyl parent (CAS 17775-01-8) provides a simple LC-MS verification that the correct building block has been procured and incorporated . The liquid physical form at standard storage conditions (4°C) facilitates handling in parallel synthesis workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.